ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)-
Description
ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- is a tertiary amine derivative characterized by a diethylamine group attached to an ethyl chain bearing an o-tolylthio (ortho-methylphenylthioether) substituent. The compound’s structure integrates a sulfur atom within the thioether linkage, distinguishing it from oxygen-containing analogs.
Properties
CAS No. |
63918-09-2 |
|---|---|
Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C13H21NS/c1-4-14(5-2)10-11-15-13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
NUBSVZKBUCRIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylamine, N,N-diethyl-2-(o-tolylthio)- typically involves the reaction of ethylamine with diethylamine and o-tolylthiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. Common industrial methods include continuous flow reactors and batch reactors, where the reactants are mixed and allowed to react over a specified period .
Chemical Reactions Analysis
Types of Reactions: Ethylamine, N,N-diethyl-2-(o-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amines or thiols .
Scientific Research Applications
Chemistry: In chemistry, ethylamine, N,N-diethyl-2-(o-tolylthio)- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: It may be used in the synthesis of drugs that target specific molecular pathways .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It may also be used as an additive in various formulations to enhance product performance .
Mechanism of Action
The mechanism of action of ethylamine, N,N-diethyl-2-(o-tolylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of ETHYLAMINE, N,N-DIETHYL-2-(o-TOLYLTHIO)- and Analogs
Electronic and Steric Effects
- Thioether vs. Ether : The sulfur atom in the target compound reduces polarity compared to oxygen analogs, lowering boiling points and increasing lipid solubility . Thioethers are also more resistant to oxidation, enhancing stability in reactive environments.
Research Findings and Implications
- Synthetic Utility : The diethylamine and thioether moieties make the compound a candidate for synthesizing sulfonium salts or serving as a ligand in catalysis.
- Biological Activity : Structural analogs with diethylamine groups (e.g., MBTA) show bioactivity, suggesting the target compound could interact with neurotransmitter receptors or enzymes, though this requires validation .
Biological Activity
Ethylamine, N,N-diethyl-2-(o-tolylthio)- is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables that summarize its effects.
The synthesis of Ethylamine, N,N-diethyl-2-(o-tolylthio)- typically involves the reaction of o-tolylthio compounds with diethylamine under controlled conditions. The resulting compound is characterized by its unique chemical structure, which contributes to its biological activity.
Biological Activity Overview
Ethylamine derivatives have been investigated for various biological activities, including:
- Antimicrobial Properties : Research has indicated that certain ethylamine derivatives exhibit antimicrobial effects against various pathogens. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : Some studies have shown that ethylamine derivatives can induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition and DNA intercalation, which interfere with cellular replication processes .
- Neurotransmitter Modulation : Ethylamines can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
The mechanism of action for Ethylamine, N,N-diethyl-2-(o-tolylthio)- involves several pathways:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Protein Interaction : It may bind to specific proteins, altering their function and leading to downstream effects on cellular signaling pathways.
- Enzyme Inhibition : Ethylamines may inhibit key enzymes involved in metabolic processes, contributing to their biological effects.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
A study conducted on a series of ethylamine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the o-tolylthio group enhanced membrane permeability, leading to increased susceptibility in bacterial strains.
Case Study 2: Anticancer Effects
In vitro studies on cancer cell lines showed that Ethylamine, N,N-diethyl-2-(o-tolylthio)- induced cell death through apoptosis. The compound was found to inhibit topoisomerase II, suggesting its potential as a chemotherapeutic agent. The study highlighted the importance of structural modifications in enhancing anticancer properties .
Case Study 3: Neurotransmitter Interaction
Research exploring the interaction of ethylamines with neurotransmitter systems revealed potential anxiolytic effects. The compound was tested in animal models, showing promise in modulating serotonin levels and reducing anxiety-like behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
